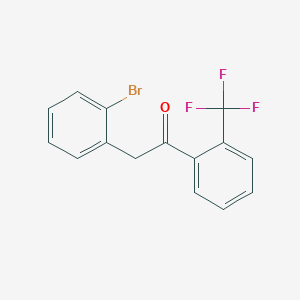

2-(2-Bromophenyl)-2'-trifluoromethylacetophenone

Descripción

2-(2-Bromophenyl)-2'-trifluoromethylacetophenone is a halogenated acetophenone derivative featuring a bromine substituent at the 2-position of one phenyl ring and a trifluoromethyl (-CF₃) group at the 2'-position of the adjacent aromatic ring. Such intermediates are critical in pharmaceutical and agrochemical research, particularly in constructing complex aromatic frameworks.

Propiedades

IUPAC Name |

2-(2-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-13-8-4-1-5-10(13)9-14(20)11-6-2-3-7-12(11)15(17,18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPUKYDFNVDYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642313 | |

| Record name | 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-16-2 | |

| Record name | 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation Approach

This classical method involves the acylation of bromobenzene derivatives with trifluoromethylacetophenone or its acyl chloride analogs under Lewis acid catalysis.

- Reaction: Bromobenzene (or 2-bromobenzene) reacts with trifluoroacetyl chloride or trifluoromethylacetophenone in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst.

- Conditions: Anhydrous environment to prevent catalyst hydrolysis; temperature control typically between 0°C to room temperature or slightly elevated to optimize yield.

- Mechanism: Electrophilic aromatic substitution where the acyl cation intermediate attacks the aromatic ring ortho to the bromine substituent.

- Advantages: Straightforward, well-established, suitable for small to medium scale synthesis.

- Limitations: Requires careful control to avoid polyacylation; AlCl3 generates corrosive waste.

Bromination and Trifluoromethylation of Acetophenone Derivatives

An alternative route involves sequential bromination of acetophenone derivatives followed by trifluoromethylation.

- Bromination: Introduction of bromine at the ortho position of the phenyl ring using bromine or brominating agents under controlled temperature (30–90°C) with bisulfite as a reducing agent to minimize over-bromination.

- Trifluoromethylation: Use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid to introduce the CF3 group on the acetophenone moiety.

- Industrial Adaptation: Continuous flow reactors are employed to enhance reaction control, yield, and purity.

- Benefits: High selectivity and purity; scalable for industrial production.

Grignard Reagent Route with Ketene Addition

A more advanced and industrially relevant method involves the formation of a Grignard reagent from 2-bromobromobenzene followed by reaction with ketene to form the target ketone.

- Step 1: Preparation of Grignard reagent by reacting 2-bromobromobenzene with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by iodine or ethylene dibromide.

- Step 2: The Grignard reagent is then reacted with ketene in the presence of a transition metal ligand complex (e.g., Fe(AcAc)3) and an organic aliphatic acid (e.g., acetic acid) at low temperatures (0 to -10°C).

- Step 3: The reaction mixture is stirred for 2–3 hours, monitored by gas-liquid chromatography (GLC) to ensure completion.

- Yield: Typically 75–85% overall yield.

- Purification: Simple solvent purification yields product with >99% purity.

- Advantages: High selectivity, good yield, and suitability for large-scale synthesis.

- Notes: The use of transition metal catalysts and controlled low temperatures improves reaction specificity and reduces side products.

α-Bromination of Acetophenone Derivatives

For the α-bromoacetophenone intermediate, a method involving bromination in aqueous media is reported:

- Procedure: A mixture of substituted acetophenone and bromate is treated with bisulfite solution at 30–90°C for 2–9 hours.

- Workup: Cooling, filtration, washing, and drying yield α-bromoacetophenone compounds.

- Advantages: Uses water as solvent, inexpensive brominating agents, environmentally friendly, and suitable for scale-up.

- Relevance: This method can be adapted for the preparation of the brominated intermediate required for subsequent trifluoromethylation or acylation steps.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Bromobenzene, trifluoroacetyl chloride, AlCl3 | Anhydrous, 0–50°C | Moderate | High | Lab to pilot scale | Classical, requires careful moisture control |

| Bromination + Trifluoromethylation | Bromine, trifluoromethyl iodide/sulfonic acid | 30–90°C, continuous flow possible | High | High | Industrial scale | Efficient, selective, continuous flow adaptable |

| Grignard Reagent + Ketene | 2-Bromobromobenzene, Mg, ketene, Fe ligand, acid | Dry THF, 0 to -10°C, N2 atmosphere | 75–85 | >99 | Industrial scale | High yield, catalyst-controlled, scalable |

| α-Bromination in Aqueous Media | Acetophenone derivative, bromate, bisulfite | 30–90°C, 2–9 h | High | High | Large scale | Environmentally friendly, water solvent |

Research Findings and Notes

- The Grignard reagent method with ketene addition is favored for industrial synthesis due to its high yield and purity, as well as the ability to control regioselectivity via catalyst and temperature control.

- Bromination in aqueous media offers a green chemistry approach for preparing α-bromo intermediates, reducing organic solvent use and waste.

- Friedel-Crafts acylation remains a reliable method for laboratory-scale synthesis but is less favored industrially due to catalyst handling and waste issues.

- Continuous flow reactors improve reaction control and scalability for bromination and trifluoromethylation steps, enhancing product consistency.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the product, with diagnostic signals including aromatic proton multiplets, CF3 group signals in 19F NMR, and characteristic carbonyl stretches in IR.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromophenyl)-2’-trifluoromethylacetophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

2-(2-Bromophenyl)-2’-trifluoromethylacetophenone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)-2’-trifluoromethylacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituent patterns, and applications based on the evidence:

*Inferred from analogous synthesis pathways.

Key Comparative Insights

Electronic and Steric Effects

Research Findings and Challenges

- Low Yields in Synthesis : The 30% yield reported for compound 3e highlights inefficiencies in cross-coupling reactions involving bulky substrates. Alternative catalysts (e.g., nickel-based systems) or microwave-assisted methods could improve outcomes .

Actividad Biológica

2-(2-Bromophenyl)-2'-trifluoromethylacetophenone, a compound notable for its unique chemical structure, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article outlines its biological activity, synthesis, and potential applications based on recent studies and findings.

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability. The synthesis typically involves:

- Bromination of Phenylacetophenone : Using bromine (Br2) in the presence of iron as a catalyst.

- Trifluoromethylation : The brominated intermediate reacts with trifluoromethyl iodide (CF3I) in the presence of potassium carbonate (K2CO3) to introduce the trifluoromethyl group.

These modifications are crucial for enhancing the compound's biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group contributes significantly to its pharmacokinetic properties, potentially affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling processes.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

- Activity Against ESKAPE Pathogens : Research has shown that trifluoromethylated compounds can be effective against ESKAPE pathogens, which are known for their antibiotic resistance. These compounds demonstrated bactericidal effects and anti-biofilm properties while showing low toxicity to human cells .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have explored its efficacy against different cancer cell lines:

- Mechanism of Action : The bromine and trifluoromethyl groups may enhance the compound's ability to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell survival pathways .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study assessed various derivatives of trifluoromethylated compounds for their antibacterial efficacy against resistant strains.

- Results indicated that these compounds had low minimum inhibitory concentrations (MICs) against several strains, highlighting their potential as new antimicrobial agents .

- Anticancer Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromoacetophenone | Lacks trifluoromethyl group | Lower antimicrobial activity |

| 2-(2-Bromophenyl)pyrrolidine | Contains a pyrrolidine ring | Different reactivity |

| 2-Bromophenethylamine | Features an amine group | Varies in biological effects |

The unique combination of bromine and trifluoromethyl groups in this compound distinguishes it from similar compounds, potentially leading to enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromophenyl)-2'-trifluoromethylacetophenone?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2-bromophenylacetyl chloride and trifluoromethylbenzene under catalytic AlCl₃ (1-5 mol%) in anhydrous dichloromethane at 0–5°C. Bromination of precursor acetophenones (e.g., 2'-trifluoromethylacetophenone) with N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) at 80–90°C in CCl₄ achieves regioselective bromination at the ortho position .

- Purification : Column chromatography (silica gel, hexane/EtOAc 9:1) followed by recrystallization from ethanol yields >95% purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Analytical Protocol :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm, multiplet), trifluoromethyl (δ -63 ppm in ¹⁹F NMR), and ketone carbonyl (δ 195–200 ppm in ¹³C NMR).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 347.0 (calculated for C₁₅H₁₀BrF₃O) with isotopic peaks confirming bromine .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the acetophenone ring toward nucleophilic substitution, while the bromine at the ortho position directs Suzuki-Miyaura coupling to the para position. Computational studies (DFT, B3LYP/6-31G*) show reduced electron density at the ketone oxygen, enhancing electrophilicity .

- Experimental Validation : Palladium-catalyzed coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields biaryl derivatives with >80% efficiency .

Q. What strategies mitigate competing side reactions during bromination of trifluoromethylacetophenone derivatives?

- Optimization :

- Temperature Control : Maintaining 80–90°C prevents over-bromination.

- Radical Scavengers : Adding TEMPO (0.1 eq.) suppresses radical chain termination.

- Solvent Selection : Non-polar solvents (CCl₄) favor mono-bromination over di-adducts .

- Yield Improvement : Microwave-assisted bromination (50 W, 10 min) reduces reaction time and improves selectivity (90% vs. 75% conventional) .

Q. How does steric hindrance from the 2-bromophenyl group affect crystallization behavior?

- Crystallography : Single-crystal X-ray analysis reveals a dihedral angle of 85° between the bromophenyl and trifluoromethylacetophenone moieties, creating a non-planar structure that favors monoclinic packing (space group P2₁/c). Hydrogen bonding between ketone oxygen and adjacent C-H groups stabilizes the lattice .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous brominated acetophenones: How to validate data?

- Case Study : For 2-bromo-4'-methylacetophenone, literature values range from 47–49°C (CAS 619-41-0) to 65–66°C (CAS 5000-66-8).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.